molecular formula C7H8BrN3O2S B2542878 2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 1505743-11-2

2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B2542878
CAS No.: 1505743-11-2
M. Wt: 278.12
InChI Key: PEMMMXHGTJVMQU-UHFFFAOYSA-N
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Description

2-(5-Bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is a brominated heterocyclic compound built on a thiazolidine-1,1-dione scaffold, a structure of significant interest in medicinal chemistry. The 5-bromopyrazine moiety can serve as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, making this compound a valuable building block for developing novel molecular entities. The thiazolidine-1,1-dione core is a privileged scaffold in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities. Compounds featuring this core are extensively researched as modulators of biological targets such as the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) for investigating diabetes mellitus , as inhibitors of microbial enzymes like Mur ligases in antimicrobial studies , and as inhibitors of xanthine oxidase for hyperuricemia and gout research . The specific substitution pattern of this compound suggests potential for researchers exploring structure-activity relationships in these and other therapeutic areas. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

2-(5-bromopyrazin-2-yl)-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2S/c8-6-4-10-7(5-9-6)11-2-1-3-14(11,12)13/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMMMXHGTJVMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

The anticancer potential of 2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione has been investigated through various studies highlighting its efficacy against different cancer cell lines.

Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the compound's cytotoxic effects on Jurkat, HeLa, and MCF-7 cell lines. The compound exhibited significant cytotoxicity with an IC50_{50} value of 4.64 ± 0.08 µM against Jurkat cells. Flow cytometry analysis indicated that the compound effectively arrested cell cycle progression in the sub-G1 phase, suggesting its potential as an anticancer agent by inhibiting cell proliferation .

Case Study 2: Antiangiogenic Properties
Further investigations into the antiangiogenic properties of the compound were conducted using the chick chorioallantoic membrane assay. The results demonstrated that it inhibited blood vessel formation in tumor tissues, reinforcing its role as a promising candidate for cancer therapy .

Table 1: Anticancer Activity Summary

Cell LineIC50_{50} (µM)Mechanism of Action
Jurkat4.64 ± 0.08Cell cycle arrest in sub-G1 phase
HeLaNot specifiedCytotoxic effects
MCF-7Not specifiedCytotoxic effects

Antimicrobial Applications

The antimicrobial activity of thiazolidine derivatives, including this compound, has also been explored.

Case Study 3: Antimicrobial Efficacy
Research demonstrated that thiazolidine derivatives exhibited significant antimicrobial activity against various microorganisms. The minimum inhibitory concentrations (MIC) for these compounds ranged from 2 to 16 µg/mL against Gram-positive bacteria. The study utilized disc diffusion methods to assess antimicrobial activity and confirmed the effectiveness of these compounds in combating antibiotic resistance .

Table 2: Antimicrobial Activity Summary

Microorganism TypeMIC (µg/mL)Activity Level
Gram-positive bacteria2 - 16Significant
Gram-negative bacteriaNot specifiedVariable
YeastNot specifiedVariable

Mechanism of Action

The mechanism of action of 2-(5-bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as matrix metalloproteinases (MMPs). The compound binds to the catalytic sites of these enzymes, thereby preventing their activity and leading to the inhibition of tumor growth and metastasis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The thiazolidine-1,1-dione scaffold is versatile, with substituent variations influencing reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
2-(5-Bromopyrazin-2-yl)-1λ⁶,2-thiazolidine-1,1-dione 5-Bromopyrazin-2-yl C₇H₈BrN₃O₂S 278.13 Bromine enhances electrophilicity; pyrazine offers hydrogen-bonding potential .
2-(3-Chlorophenyl)-1λ⁶,2-thiazolidine-1,1-dione 3-Chlorophenyl C₉H₁₀ClNO₂S 231.70 Chlorine provides moderate electronegativity; phenyl group increases hydrophobicity .
2-(5-Amino-2-fluorophenyl)-1λ⁶,2-thiazolidine-1,1-dione 5-Amino-2-fluorophenyl C₉H₁₁FN₂O₂S 230.05 Amino and fluorine groups enhance polarity and potential for bioactivity .
2-(3-(Benzyloxy)phenyl)isothiazolidine 1,1-dioxide 3-(Benzyloxy)phenyl C₁₆H₁₅NO₃S 301.36 Benzyloxy group increases steric bulk; sulfone moiety alters electronic profile .

Key Observations :

  • Solubility : The pyrazine ring (with two nitrogen atoms) in the target compound likely improves aqueous solubility relative to purely aromatic substituents (e.g., 3-chlorophenyl) .
  • Steric Hindrance : The benzyloxy group in the isothiazolidine dioxide analog introduces significant steric bulk, which may limit binding in biological systems compared to the compact bromopyrazine substituent .

Biological Activity

2-(5-Bromopyrazin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is a compound that belongs to the thiazolidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C8_{8}H7_{7}BrN2_{2}O2_{2}S. The presence of the bromopyrazine moiety is significant as it can influence the compound's interaction with biological targets.

Research indicates that thiazolidine derivatives often act through several mechanisms:

  • Inhibition of Protein Phosphatases : The compound may inhibit specific protein phosphatases, thereby regulating various signaling pathways involved in cell proliferation and apoptosis. This mechanism is crucial in cancer therapy where modulation of cell signaling can lead to reduced tumor growth .
  • Induction of Apoptosis : Studies have shown that thiazolidinediones can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been observed to cause mitochondrial depolarization and DNA fragmentation in lung carcinoma cells .

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been extensively studied. For example:

  • Cytotoxicity Against Lung Cancer Cells : In vitro studies demonstrated that related compounds exhibit significant cytotoxic effects against NCI-H292 human lung carcinoma cells. The IC50_{50} values for these compounds were reported to be as low as 1.26 μg/mL after 72 hours of treatment .
  • Mechanistic Insights : The induction of apoptosis was confirmed through assays showing externalization of phosphatidylserine and morphological changes consistent with programmed cell death .

Antimicrobial Activity

Thiazolidine derivatives have also shown promise in antimicrobial applications:

  • Bacterial Inhibition : Compounds structurally related to this compound have been tested against various bacterial strains. Results indicated notable antibacterial activity against Gram-positive and Gram-negative bacteria .

Study on Anticancer Efficacy

A study focused on a thiazolidinedione derivative showed selective cytotoxicity towards lung cancer cells compared to normal peripheral blood mononuclear cells (PBMC), indicating a favorable therapeutic index for cancer treatment .

CompoundCell LineIC50 (μg/mL)Effect on PBMC
5-Bromo CompoundNCI-H292 (Lung Cancer)1.26Non-cytotoxic

Study on Antimicrobial Properties

Another investigation evaluated the antibacterial properties of thiazolidinedione derivatives against S. aureus and E. coli. The results showed significant inhibition rates, highlighting their potential as antimicrobial agents.

CompoundTarget BacteriaInhibition (%)
Thiazolidinedione DerivativeS. aureus80%
Thiazolidinedione DerivativeE. coli76%

Q & A

Q. Table 1: Comparison of Reaction Conditions

SolventTemperature (°C)Time (Hours)Yield (%)Key Reference
Ethanol785~85
DMF1502093

Basic: How is the compound’s structural integrity validated post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Peaks at δ 7.6–8.0 ppm (pyrazine protons) and δ 3.3–4.0 ppm (thiazolidine protons) confirm regiochemistry .
    • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 317 for C₈H₅BrN₄O₂S) .
  • Elemental Analysis : Confirms stoichiometry (e.g., %N ≈ 7.5–8.0) .

Basic: What are common impurities encountered during synthesis, and how are they resolved?

Methodological Answer:

  • Impurities : Unreacted 5-bromopyrazine-2-carbaldehyde or thiazolidine-dione intermediates.
  • Purification :
    • Column Chromatography : Silica gel with ethyl acetate/hexane (gradient elution) .
    • Recrystallization : Ethanol/water mixtures yield >95% purity .

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Density functional theory (DFT) predicts transition states and energy barriers for bromination or cyclization steps .
  • Reaction Path Search : Algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation .
  • Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, cutting development time by 40% .

Advanced: How to address regioselectivity challenges during bromination of the pyrazine ring?

Methodological Answer:

  • Directed Metalation : Use n-butyllithium to deprotonate the pyrazine C-H position, followed by quenching with Br₂ .
  • Protecting Groups : Temporarily block reactive sites (e.g., thiazolidine sulfur) to direct bromination to the 5-position .

Advanced: How to resolve contradictions in reported yields for similar synthetic protocols?

Methodological Answer:

  • Variable Control :
    • Solvent Purity : Anhydrous DMF increases yields by 15% compared to technical-grade solvents .
    • Catalyst Loading : Pd(OAc)₂ (2 mol%) vs. 5 mol% alters reaction kinetics .
  • Statistical Analysis : Design of Experiments (DoE) identifies critical factors (e.g., temperature > solvent choice) .

Advanced: What methodologies evaluate the compound’s biological activity?

Methodological Answer:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against S. aureus and E. coli (e.g., MIC = 8–16 µg/mL) .
  • Molecular Docking : Targets bacterial dihydrofolate reductase (DHFR) with a docking score of −9.2 kcal/mol .
  • In Vivo Models : Zebrafish toxicity studies assess bioavailability and therapeutic index .

Advanced: How to mitigate solubility issues in biological assays?

Methodological Answer:

  • Co-Solvents : 10% DMSO in PBS improves aqueous solubility (up to 2 mg/mL) .
  • Nanoformulation : Liposomal encapsulation enhances cellular uptake by 3-fold .

Advanced: What are key considerations for scaling up synthesis?

Methodological Answer:

  • Process Intensification : Continuous flow reactors reduce batch variability and improve heat management .
  • Quality Control : In-line PAT (Process Analytical Technology) monitors intermediates via FTIR .
  • Case Study : Sigma-Aldrish’s high-fidelity scaleup achieved 90% yield at 10 g scale .

Advanced: How can AI enhance the synthesis and application of this compound?

Methodological Answer:

  • Machine Learning Models : Predict optimal solvent/catalyst combinations using historical reaction data .
  • Autonomous Labs : AI-driven robotic platforms adjust parameters (e.g., pH, temp) in real-time .
  • Feedback Loops : Experimental data refine computational models, accelerating discovery cycles .

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